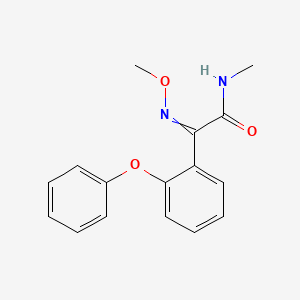

Metominostrobin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C16H16N2O3 |

|---|---|

分子量 |

284.31 g/mol |

IUPAC名 |

2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19) |

InChIキー |

HIIRDDUVRXCDBN-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mode of Action

An in-depth whitepaper for researchers, scientists, and drug development professionals.

Metominostrobin, a potent strobilurin fungicide, has emerged as a significant tool in the management of critical agricultural diseases, particularly in rice cultivation. Developed by Shionogi and introduced in 1998, this synthetic compound has a targeted mode of action, inhibiting fungal respiration at the cellular level. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the fields of agricultural science and drug development.

Discovery and Development

This compound originates from the class of strobilurin fungicides, which were inspired by naturally occurring compounds with fungicidal properties. The development of synthetic analogues like this compound was driven by the need for improved stability and a broader spectrum of activity under agricultural conditions. Shionogi's research efforts in the late 1990s led to the identification of this compound as a highly effective agent against rice blast fungus (Magnaporthe grisea), a major pathogen threatening rice yields, especially in Asian countries.[1][2]

The key structural feature of this compound is the (E)-methoxyiminoacetamide group, which is crucial for its biological activity. It has been demonstrated that the (E)-isomer of this compound is significantly more active, exhibiting 5 to 20 times greater efficacy than its (Z)-isomer. Commercial formulations of this compound are therefore optimized to contain the more potent (E)-isomer.

Fungicidal Spectrum and Efficacy

This compound demonstrates a broad spectrum of fungicidal activity. It is particularly effective against a range of fungal pathogens affecting rice, including rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani).[1][2][3][4]

Quantitative Fungicidal Activity

The efficacy of this compound has been quantified in several studies. A key indicator of its potency is the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of a biological process.

| Target Organism | Assay | EC50 Value |

| Rhizoctonia solani (mycelia) | Oxygen Consumption Inhibition | 1.8 µM[3] |

Field trials have further substantiated the efficacy of this compound in controlling rice diseases.

| Disease | Formulation | Application Rate | Efficacy |

| Rice Leaf Blast (Pyricularia oryzae) | This compound 20 SC | 0.20% | 77.80% reduction in disease incidence |

| Rice Neck Blast (Pyricularia oryzae) | This compound 20 SC | 0.20% | 45.68% reduction in disease incidence |

Mode of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi. Its specific molecular target is the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.

By binding to the Qo site, this compound blocks the transfer of electrons between ubiquinol (B23937) and cytochrome c. This disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

Caption: this compound's mode of action in the mitochondrial electron transport chain.

Chemical Synthesis Pathway

The synthesis of this compound can be achieved through various routes. A common and efficient method involves a multi-step process starting from diphenyl ether and ethanedinitrile. This pathway is advantageous as it avoids the use of highly toxic reagents such as potassium cyanide, which are employed in alternative synthesis routes.

The synthesis can be summarized in the following key steps:

-

Acylation: Diphenyl ether reacts with ethanedinitrile in the presence of a suitable solvent and catalyst to form 2-(phenoxy)benzonitrile.

-

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

-

Oxime Formation: The acetamide (B32628) derivative is reacted with hydroxylamine (B1172632) to form the corresponding oxime, 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide.

-

Methylation: The final step involves the methylation of the oxime group to produce this compound.

Below is a diagram illustrating the general synthesis pathway.

Caption: General synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

The following protocol is a general guide based on patented synthesis methods. Researchers should consult the original patents for specific details and safety precautions.

Step 1: Synthesis of 2-(phenoxy)benzonitrile (Acylation)

-

In a reaction vessel, combine diphenyl ether and ethanedinitrile in a suitable solvent (e.g., toluene).

-

Cool the mixture to a low temperature (e.g., -15°C).

-

Slowly add a catalyst (e.g., hydrofluoric acid) while maintaining the low temperature.

-

Allow the reaction to proceed for several hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane), and concentrate the organic phase to obtain 2-(phenoxy)benzonitrile.

Step 2: Synthesis of 2-(2-phenoxyphenyl)-2-oxoacetamide (Hydrolysis)

-

To a solution of 2-(phenoxy)benzonitrile, add an acid (e.g., 6N hydrochloric acid) and a controlled amount of water.

-

Stir the mixture at room temperature for an extended period (e.g., 24 hours).

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with a saturated sodium carbonate solution, dry, and remove the solvent to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Step 3: Synthesis of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide (Oxime Formation)

-

Dissolve 2-(2-phenoxyphenyl)-2-oxoacetamide in a suitable solvent (e.g., toluene).

-

Add hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride.

-

Heat the mixture with stirring for several hours (e.g., at 70°C).

-

After cooling, add water and separate the organic layer.

-

Extract the aqueous layer with the same solvent, combine the organic phases, wash with water, dry, and concentrate to obtain the oxime product.

Step 4: Synthesis of this compound (Methylation)

-

Dissolve the 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide in a solvent such as acetone.

-

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

-

Stir the reaction at room temperature for several hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the resulting oil in a solvent like toluene (B28343) and wash with an aqueous base (e.g., 1N sodium hydroxide).

-

Extract with toluene, wash with water, and concentrate. The crude product can be purified by recrystallization to yield (E)-Metominostrobin.

In Vitro Fungicidal Activity Assay (General Protocol)

A common method to determine the in vitro efficacy of a fungicide is the poisoned food technique.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Prepare a series of dilutions of the stock solution.

-

Add aliquots of each dilution to molten potato dextrose agar (B569324) (PDA) to achieve the desired final concentrations.

-

Pour the amended PDA into sterile Petri plates and allow them to solidify. A control plate with only the solvent should also be prepared.

-

Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., Pyricularia oryzae or Rhizoctonia solani).

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C).

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Below is a workflow diagram for a typical in vitro fungicidal activity assay.

Caption: Workflow for in vitro fungicidal activity assay.

Conclusion

This compound stands as a testament to the successful development of synthetic fungicides inspired by natural products. Its targeted mode of action, inhibiting fungal respiration, provides a powerful tool for controlling devastating rice diseases. The synthesis pathway, optimized for industrial production while minimizing the use of highly toxic chemicals, further underscores its value in modern agriculture. This technical guide provides a foundational understanding of this compound for researchers and professionals, paving the way for further innovation in the development of effective and safe crop protection solutions.

References

An In-depth Technical Guide to the Physicochemical Properties of Metominostrobin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metominostrobin, a broad-spectrum strobilurin fungicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for cited properties, and includes mandatory visualizations to illustrate its mode of action.

Chemical Identity and Structure

This compound, chemically known as (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic fungicide belonging to the strobilurin class.[1][2] These fungicides are inspired by a naturally occurring antifungal compound.[3] The commercial product is predominantly the more stable and biologically active (E)-isomer.[4]

| Identifier | Value |

| IUPAC Name | (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide[1][2] |

| CAS Number | 133408-50-1 ((E)-isomer)[1] |

| 133408-51-2 ((Z)-isomer)[5] | |

| Chemical Formula | C₁₆H₁₆N₂O₃[1] |

| Molecular Weight | 284.31 g/mol [6] |

| SMILES | CNC(=O)/C(=N\OC)/c1ccccc1Oc2ccccc2 |

| InChI Key | HIIRDDUVRXCDBN-OBGWFSINSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its environmental fate, bioavailability, and interaction with biological systems. The key properties of this compound are summarized below.

Table of Physicochemical Properties

| Property | Value | Temperature (°C) | pH |

| Physical State | White crystalline solid[4] | Ambient | N/A |

| Melting Point | 87-89 °C[4] | N/A | N/A |

| Boiling Point | Not available | N/A | N/A |

| Vapor Pressure | 0.018 mPa[4] | 20 | N/A |

| Water Solubility | 128 mg/L[4] | 20 | 7 |

| Partition Coefficient (logP) | 2.32[4] | 20 | 7 |

| pKa | Not available | N/A | N/A |

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents.

| Solvent | Solubility (mg/L) | Temperature (°C) |

| Dichloromethane | 1,380,000[4] | 20 |

| Chloroform | 1,280,000[4] | 20 |

| DMSO | Soluble[1] | Ambient |

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the physicochemical properties of chemical substances.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Column Elution Method or the Flask Method , as outlined in OECD Guideline 105.[3][7]

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after separation of the undissolved material.

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of the substance in each fraction is determined by a suitable analytical method (e.g., HPLC-UV) until a plateau of saturation is observed.

-

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to separate the undissolved substance.

-

The concentration in the clear aqueous phase is quantified.

-

A preliminary test is often conducted to estimate the approximate solubility and determine the appropriate method and sample amount.[3]

Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity. It can be determined by the Shake Flask Method (OECD Guideline 107) or the HPLC Method (OECD Guideline 117).[1][8]

-

Shake Flask Method (OECD Guideline 107):

-

A solution of the test substance is prepared in either n-octanol or water.

-

The solution is placed in a vessel with a known volume of the other immiscible solvent (n-octanol or water).

-

The vessel is shaken until equilibrium is achieved.

-

The phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of P.[9] This method is suitable for logP values between -2 and 4.

-

-

HPLC Method (OECD Guideline 117):

-

A reversed-phase high-performance liquid chromatography (HPLC) system is used.

-

A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

-

The test substance is then injected under the same isocratic conditions.

-

The retention time of the test substance is measured.

-

The logP of the test substance is determined by interpolation from the calibration curve.[8][10] This method is suitable for logP values in the range of 0 to 6.

-

Mode of Action

This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[8] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

Caption: this compound's inhibition of the mitochondrial electron transport chain.

The diagram above illustrates the normal flow of electrons through the electron transport chain, leading to the generation of a proton gradient that drives ATP synthesis. This compound disrupts this process by binding to Complex III, effectively halting ATP production.

Experimental Workflow for Physicochemical Analysis

A logical workflow is essential for the comprehensive physicochemical characterization of a compound like this compound.

Caption: A typical workflow for determining the key physicochemical properties of this compound.

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. oecd.org [oecd.org]

- 3. This compound (Ref: SSF 126) [sitem.herts.ac.uk]

- 4. accustandard.com [accustandard.com]

- 5. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Metominostrobin: A Technical Guide to its Mechanism of Action as a Quinone outside Inhibitor (QoI) Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metominostrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its interaction with the cytochrome bc1 complex, the consequential disruption of the electron transport chain, and the resulting impact on cellular energy production. Furthermore, this guide outlines the primary mechanisms of fungal resistance to this compound, presents detailed protocols for key experimental assays, and summarizes available quantitative data on its efficacy.

Introduction

First introduced in Japan in 1998, this compound provides both preventative and curative control of a wide range of fungal diseases in crops.[1] As a member of the oximinoacetamide chemical group, its mode of action is centered on the inhibition of mitochondrial respiration, a vital process for fungal growth and proliferation.[2] This guide serves as a comprehensive resource for understanding the core biochemical and molecular interactions that define this compound's fungicidal properties.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary target of this compound is the cytochrome bc1 complex, also known as complex III, a critical component of the mitochondrial electron transport chain.[2][3]

This compound specifically binds to the Quinone 'outside' (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[3][4] This binding action competitively inhibits the oxidation of ubiquinol (B23937). The blockage of electron transfer between ubiquinol and cytochrome c disrupts the entire electron transport chain.[3][4] This interruption halts the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, ultimately leading to fungal cell death due to energy deprivation.[4]

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Quantitative Efficacy Data

The efficacy of this compound can be quantified through various in vitro assays. A key parameter is the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of a specific biological process.

| Fungal Species | Assay Type | Parameter | Value | Reference |

| Rhizoctonia solani | Mycelial Oxygen Consumption | EC50 | 1.8 µM | [5] |

Fungal Resistance to this compound

The extensive use of QoI fungicides has led to the emergence of resistant fungal strains. The primary mechanism of resistance is target site modification due to mutations in the cytochrome b gene (cytb).

Key Resistance Mutations

Two of the most well-documented mutations conferring resistance to QoI fungicides are:

-

G143A: A substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 of the cytochrome b protein. This mutation confers a high level of resistance to most QoI fungicides.[6]

-

F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129. This mutation generally confers a moderate level of resistance.[6]

The resistance factor (RF) is a quantitative measure of the level of resistance, calculated as the ratio of the EC50 of the resistant strain to the EC50 of the sensitive wild-type strain.

| Mutation | General Resistance Factor (RF) for QoIs | Resistance Level |

| G143A | >100 | High |

| F129L | 5 - 50 | Moderate |

Data compiled from FRAC (Fungicide Resistance Action Committee) information.[6]

The following diagram illustrates the impact of the G143A mutation on the binding of QoI fungicides.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action and efficacy of this compound.

Protocol for Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Autoclave the PDA medium and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the target concentrations. Also, prepare control plates with PDA and the solvent (DMSO) at the highest concentration used in the test plates.

-

Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate daily until the fungus on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony on the control plate

-

DT = Average diameter of the fungal colony on the treated plate

-

-

Determine the EC50 value by performing a probit or log-probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

-

The following diagram outlines the workflow for this assay.

Protocol for Spore Germination Assay

This assay is used to determine the effect of a fungicide on the germination of fungal spores.

Materials:

-

Spore suspension of the target fungus

-

This compound stock solution

-

Sterile water or a suitable germination buffer

-

Microscope slides or multi-well plates

-

Humid chamber

-

Microscope

Procedure:

-

Preparation of Spore Suspension:

-

Harvest spores from a mature fungal culture by flooding the plate with sterile water and gently scraping the surface.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a desired density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

-

Fungicide Treatment:

-

Prepare a series of dilutions of this compound in sterile water or germination buffer.

-

Mix the spore suspension with the fungicide dilutions to achieve the final desired concentrations.

-

-

Incubation:

-

Place a drop of each treated spore suspension onto a microscope slide or into the well of a multi-well plate.

-

Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a predetermined time (e.g., 6-24 hours).

-

-

Data Collection and Analysis:

-

After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Count the number of germinated and non-germinated spores for at least 100 spores per replicate.

-

Calculate the percentage of germination inhibition for each concentration.

-

Determine the EC50 value as described in the mycelial growth inhibition assay.

-

Protocol for Succinate-Cytochrome c Reductase (SCR) Activity Assay (Cytochrome bc1 Complex Activity)

This enzymatic assay directly measures the inhibitory effect of this compound on the cytochrome bc1 complex.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex from the target fungus

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

-

Cytochrome c (oxidized form)

-

Succinate (substrate)

-

Potassium cyanide (KCN) to inhibit cytochrome c oxidase

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN.

-

Add the mitochondrial preparation or purified enzyme and incubate for a few minutes to allow for temperature equilibration.

-

-

Inhibition Assay:

-

For the test samples, pre-incubate the enzyme with various concentrations of this compound for a defined period. For the control, add the solvent (e.g., DMSO).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding succinate to the cuvette.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Conclusion

This compound is a potent QoI fungicide that effectively controls a broad range of phytopathogenic fungi by inhibiting mitochondrial respiration. Its specific mode of action at the Qo site of the cytochrome bc1 complex leads to a disruption of the electron transport chain and a cessation of ATP synthesis. The primary mechanism of resistance in fungi involves mutations in the cytochrome b gene, most notably the G143A substitution, which significantly reduces the binding affinity of the fungicide. A thorough understanding of this compound's mechanism of action, coupled with robust in vitro and in vivo testing, is essential for its effective and sustainable use in disease management strategies and for the development of novel fungicidal compounds.

References

A Technical Guide to the Structural and Functional Distinctions Between Metominostrobin and Azoxystrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin and Azoxystrobin are prominent fungicides belonging to the strobilurin class, a group of agrochemicals inspired by naturally occurring antifungal compounds. Both are classified as Quinone outside Inhibitors (QoI), exerting their fungicidal effect by inhibiting mitochondrial respiration in pathogenic fungi.[1][2] Their primary molecular target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[3][4] By binding to the Qo site of this complex, they block electron transfer, thereby halting ATP synthesis and leading to fungal cell death.[3][5] Despite sharing a common mechanism of action, significant differences in their chemical architecture lead to distinct physicochemical properties, biological activity spectra, and resistance profiles. This technical guide provides an in-depth analysis of these core structural differences and their functional implications.

Core Structural Analysis

The key to understanding the differing properties of this compound and Azoxystrobin lies in the dissection of their molecular structures. While both contain the essential β-methoxyacrylate-type "toxophore" responsible for binding to the cytochrome bc1 complex, the specific nature of this pharmacophore and the associated distal ring systems are markedly different.

-

Azoxystrobin features a complex heterocyclic structure. Its IUPAC name is methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate.[1] The molecule can be deconstructed into three key components:

-

A β-methoxyacrylate toxophore, which is critical for its fungicidal activity.

-

A central phenyl ring .

-

A complex distal group consisting of a pyrimidine ring bonded to a 2-cyanophenyl group via an ether linkage.[6] This entire assembly makes Azoxystrobin a relatively large and complex molecule.

-

-

This compound , in contrast, possesses a simpler chemical framework. Its IUPAC name is (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.[2][7] Its structure consists of:

-

A methoxyimino-acetamide pharmacophore. While functionally analogous to the β-methoxyacrylate group in Azoxystrobin, this structural variation is significant.[8]

-

A 2-phenoxyphenyl group, which is a simpler biphenyl (B1667301) ether structure compared to Azoxystrobin's complex side chain.[5]

-

The primary structural divergence, therefore, lies in two areas: the nature of the active toxophore (methoxyacrylate vs. methoxyimino-acetamide) and the complexity of the distal ring system.

Physicochemical Properties: A Comparative Overview

The structural dissimilarities between this compound and Azoxystrobin directly influence their physicochemical properties, which in turn affect their solubility, stability, and behavior in biological and environmental systems.

| Property | This compound | Azoxystrobin |

| Molecular Formula | C₁₆H₁₆N₂O₃[5] | C₂₂H₁₇N₃O₅[1][9] |

| Molecular Weight ( g/mol ) | 284.31[10] | 403.39[2] |

| Melting Point (°C) | 88.8[11][12] | 116 - 119[2][5] |

| Water Solubility (mg/L at 20°C) | 128[12] | 6.7[1] |

| LogP (Octanol-Water Partition Coeff.) | Data not readily available | 2.5[1][5] |

| Vapor Pressure (Pa at 20-25°C) | 1.8 x 10⁻⁵ (25°C)[12] | 1.1 x 10⁻¹⁰ (25°C)[2] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Implications of Structural Differences

The variations in chemical structure have profound consequences for the fungicides' performance and application.

-

Mechanism of Action and Resistance: While both target the Qo site, the different side chains interact differently with the amino acid residues of the cytochrome b protein. Fungal resistance to QoI fungicides, particularly Azoxystrobin, is often linked to a single point mutation (G143A) in the cytochrome b gene. This mutation sterically hinders the binding of Azoxystrobin to the Qo site. This compound was developed later and its methoxyimino-acetamide structure can show efficacy against certain Azoxystrobin-resistant strains, representing a key functional divergence.

-

Spectrum of Activity: Azoxystrobin is known for its exceptionally broad spectrum of activity against fungi from all four major classes (Ascomycota, Deuteromycota, Basidiomycota, and Oomycota).[1][2] this compound also has broad-spectrum activity but is noted for its high efficacy against specific pathogens like rice blast (Pyricularia oryzae).[10]

-

Systemicity and Photostability: The physicochemical properties listed above influence how the fungicides are absorbed and translocated within a plant (systemicity) and how they persist on plant surfaces. Azoxystrobin exhibits systemic and translaminar properties.[13] It can also undergo photoisomerization from the active E-isomer to the less active Z-isomer upon exposure to light.[13] The higher water solubility of this compound may influence its uptake and mobility within the plant.

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assay (EC₅₀ Determination)

This protocol outlines a standard broth microdilution method to determine the half-maximal effective concentration (EC₅₀), which is the concentration of fungicide that inhibits fungal growth by 50%.

1. Materials:

- Fungal isolate of interest

- Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)

- Fungicide stock solutions (this compound and Azoxystrobin) dissolved in a suitable solvent (e.g., DMSO)

- Sterile 96-well microtiter plates

- Spectrophotometer (plate reader)

- Sterile saline or buffer for inoculum preparation

2. Methodology:

- Inoculum Preparation: Culture the fungus on a suitable agar (B569324) medium. Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension concentration to a standard (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by adjusting turbidity.

- Serial Dilution: Prepare serial twofold dilutions of the fungicide stock solutions directly in the 96-well plates using the liquid culture medium. A typical concentration range might be from 100 µg/mL down to 0.05 µg/mL. Include a positive control (no fungicide) and a negative control (medium only). Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

- Inoculation: Add a standardized volume of the fungal inoculum to each well, except for the negative control wells.

- Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for robust growth in the control wells (typically 48-72 hours).

- Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD correlates with fungal growth.

- EC₅₀ Calculation: Convert OD readings to percentage of growth inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the fungicide concentration. Fit the data to a dose-response curve using non-linear regression to calculate the EC₅₀ value.[14]

Protocol 2: Cytochrome bc1 Complex Inhibition Assay

This protocol measures the direct inhibitory effect of the fungicides on the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

1. Materials:

- Isolated mitochondria or purified cytochrome bc1 complex

- Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

- Potassium cyanide (KCN) to inhibit cytochrome c oxidase (Caution: Highly Toxic)

- Cytochrome c (oxidized form)

- Substrate: Ubiquinol-2 or decylubiquinol (DBH₂)

- Fungicide stock solutions (in DMSO)

- Spectrophotometer capable of kinetic measurements at 550 nm

2. Methodology:

- Assay Setup: In a cuvette, combine the assay buffer, cytochrome c solution, and KCN solution. Add the mitochondrial preparation or purified enzyme and allow it to equilibrate.

- Inhibitor Incubation: Add a specific concentration of the fungicide (or DMSO for the vehicle control) to the cuvette and pre-incubate for a few minutes.

- Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquinol (B23937) substrate.

- Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase corresponds to the rate of cytochrome c reduction, which is a measure of cytochrome bc1 complex activity.[1][15]

- Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance curve. To determine the IC₅₀ (half-maximal inhibitory concentration), measure the reaction rates at various fungicide concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Structural Differences

The following diagrams illustrate the core structural differences between this compound and Azoxystrobin.

Caption: Key structural differences between this compound and Azoxystrobin.

Conclusion

While this compound and Azoxystrobin are both highly effective strobilurin fungicides that operate by inhibiting mitochondrial respiration, they are distinct chemical entities. The primary structural differences lie in the active pharmacophore (methoxyimino-acetamide in this compound vs. β-methoxyacrylate in Azoxystrobin) and the complexity of the distal ring system. These molecular variations give rise to different physicochemical properties, influencing their biological efficacy, systemic movement, and crucially, their effectiveness against fungicide-resistant fungal strains. A thorough understanding of these structure-activity relationships is essential for the strategic deployment of these fungicides in agriculture and for the rational design of new, more resilient antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Azoxystrobin CAS#: 131860-33-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. fao.org [fao.org]

- 5. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 14. clyte.tech [clyte.tech]

- 15. benchchem.com [benchchem.com]

Metominostrobin: A Technical Guide to its Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metominostrobin is a broad-spectrum strobilurin fungicide recognized for its efficacy against a range of fungal pathogens in agriculture. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a vital process for fungal growth and proliferation. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, CAS registry numbers, a detailed synthesis protocol, and its established mode of action. Furthermore, this document outlines experimental protocols for its analysis and toxicological assessment, and explores its impact on cellular signaling pathways.

Molecular Structure and Chemical Properties

This compound, a member of the oximinoacetamide strobilurins, is characterized by a phenoxyphenyl group linked to a methoxyiminoacetamide (B2934999) moiety. The presence of a C=N double bond in the methoxyimino group gives rise to (E) and (Z) geometric isomers. The (E)-isomer is generally the more biologically active form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 284.31 g/mol | [1][2] |

| (E)-Metominostrobin CAS Number | 133408-50-1 | |

| (Z)-Metominostrobin CAS Number | 133408-51-2 | |

| IUPAC Name ((E)-isomer) | (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide | [3] |

| Canonical SMILES ((E)-isomer) | CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2 |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from patented chemical processes and involves a multi-step procedure.[1][4]

Step 1: Acylation to form 2-(phenoxy)benzoyl nitrile

-

In a reaction vessel, combine diphenyl ether, oxalonitrile, and a suitable solvent (e.g., dichloroethane).

-

Cool the mixture to a temperature between -30°C and 10°C and allow it to react for approximately 3 hours.

-

Gradually warm the reaction to room temperature and continue the reaction for an additional 5-10 hours.

-

Pour the reaction mixture into ice water and extract the product, 2-(phenoxy)benzoyl nitrile, using an organic solvent.

-

Dry and concentrate the organic phase to isolate the product.

Step 2: Hydrolysis to form 2-(2-phenoxyphenyl)-2-oxoacetamide

-

To the 2-(phenoxy)benzoyl nitrile obtained in the previous step, add an acidic or basic solution (e.g., 6N hydrochloric acid) and water.[4]

-

Stir the mixture at room temperature for approximately 24 hours to facilitate hydrolysis.[4]

-

Extract the product, 2-(2-phenoxyphenyl)-2-oxoacetamide, with ethyl acetate.

-

Wash the organic layer with a saturated sodium carbonate solution, then dry and concentrate to yield the desired product.[4]

Step 3: Oximation to form 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

-

React the 2-(2-phenoxyphenyl)-2-oxoacetamide with hydroxylamine (B1172632) sulfate (B86663) or hydroxylamine hydrochloride in a suitable solvent like toluene.

-

The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.

-

After cooling, the product can be isolated by separating the organic layer, followed by washing, drying, and concentration.

Step 4: Methylation to form this compound

-

The final step involves the methylation of the oxime group. Treat the 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide with a methylating agent, such as dimethyl sulfate, in the presence of a base and a suitable solvent.

-

The reaction is typically performed at room temperature.

-

Following the reaction, the final product, this compound, is isolated through extraction, washing, and purification processes.

Analytical Determination by HPLC-MS/MS

The quantification of this compound residues in various matrices is crucial for regulatory and research purposes. A common and highly sensitive method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (QuEChERS Method)

-

Homogenize the sample (e.g., fruit, vegetable, or soil).

-

Extract a representative portion with acetonitrile.

-

Perform a salting-out liquid-liquid partitioning by adding anhydrous magnesium sulfate and sodium chloride.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.

-

The final extract is then filtered and diluted for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with water (containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for this compound.

Toxicological Assessment: Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of this compound can be assessed following the OECD Guideline 423 (Acute Toxic Class Method).[5][6][7][8] This method uses a stepwise procedure with a small number of animals per step.

-

Test Animals: Typically, female rats are used.[6]

-

Administration: A single oral dose of this compound is administered. The starting dose is selected based on available information.

-

Procedure: The study proceeds in a stepwise manner, with the outcome of each step determining the dose for the next. The number of animals showing signs of toxicity and mortality determines the classification.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]

-

Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[7]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Result |

| Oral LD₅₀ | Rat | 293 - 497 mg/kg |

| Dermal LD₅₀ | Rat | > 2000 mg/kg |

| Inhalation LC₅₀ (4h) | Rat | > 1.96 mg/L |

Mechanism of Action and Signaling Pathways

Primary Mechanism: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[9] By binding to the Quinone outside (Qo) site of this complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron transport chain leads to a halt in ATP synthesis, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Secondary Effects: Oxidative Stress and Apoptosis

The blockage of the electron transport chain by this compound can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[10] This is due to the accumulation of electrons at earlier complexes, which can then be prematurely leaked and react with molecular oxygen. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Elevated levels of ROS and the disruption of mitochondrial function are potent triggers for apoptosis, or programmed cell death.[11][12] The intrinsic apoptotic pathway is often initiated by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] This, in turn, activates a cascade of caspases, which are proteases that execute the dismantling of the cell.[12]

Conclusion

This compound is a potent fungicide with a well-defined primary mechanism of action. Its synthesis is achievable through established chemical routes, and its analysis can be reliably performed using modern analytical techniques. The inhibition of mitochondrial respiration not only deprives the fungal cell of energy but also appears to induce secondary effects such as oxidative stress and apoptosis, contributing to its fungicidal activity. A thorough understanding of these molecular interactions is essential for the development of new fungicidal agents and for assessing the broader biological impact of this class of compounds. Further research into the specific signaling pathways modulated by this compound could provide deeper insights into its cellular effects and potential applications.

References

- 1. CN102603563B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. CN102603563A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

Metominostrobin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metominostrobin in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analysis.

Core Data: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from formulation development to analytical method design. The following table summarizes the available quantitative data on the solubility of this compound in selected organic solvents. It is important to note that the commercial form of this compound is predominantly the (E)-isomer.

| Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| Water (pH 7) | 20 | 128 | University of Hertfordshire's AERU Database[1] |

| Dichloromethane | 20 | 1,380,000 | University of Hertfordshire's AERU Database[1] |

| Chloroform | 20 | 1,280,000 | University of Hertfordshire's AERU Database[1] |

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for determining the solubility of this compound in an organic solvent, based on established methodologies such as the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or glass flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with intermittent vigorous shaking. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration by interpolating from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the selected solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/L or g/100 mL.

-

Workflow for Solvent Selection

The choice of an appropriate organic solvent is a critical step in many scientific processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility requirements.

Caption: Logical workflow for selecting an organic solvent for this compound.

References

Metominostrobin E/Z Isomerism and Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Metominostrobin Isomers

The distinct spatial arrangement of the E and Z isomers of this compound gives rise to different physicochemical properties, which can influence their stability, solubility, and ultimately their biological activity.

| Property | (E)-Metominostrobin | (Z)-Metominostrobin |

| IUPAC Name | (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide | (2Z)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide |

| CAS Number | 133408-50-1 | 133408-51-2 |

| Molecular Formula | C₁₆H₁₆N₂O₃ | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol | 284.31 g/mol |

| Melting Point | 87-89 °C | 107-111 °C |

| Appearance | Off-white solid | Off-white solid |

Biological Activity of this compound Isomers

The fungicidal activity of this compound is primarily attributed to its (E)-isomer. This isomer acts as a potent inhibitor of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in the target fungus.

| Isomer | Biological Activity | Notes |

| (E)-Metominostrobin | High fungicidal activity | The commercially produced and biologically active isomer. Effectively controls Pyricularia oryzae. |

| (Z)-Metominostrobin | Reported to be biologically inactive or significantly less active | Specific quantitative data on the fungicidal activity (e.g., EC₅₀ values) against Pyricularia oryzae are not readily available in the reviewed literature. |

Experimental Protocol: In Vitro Fungicidal Activity against Pyricularia oryzae

This protocol describes a representative method for determining the in vitro fungicidal activity of this compound E and Z isomers against Pyricularia oryzae using a mycelial growth inhibition assay.

3.1. Materials

-

(E)-Metominostrobin and (Z)-Metominostrobin (analytical grade)

-

Pyricularia oryzae isolate

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile Petri dishes (90 mm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Laminar flow hood

-

Micropipettes and sterile tips

-

Beakers, flasks, and other standard laboratory glassware

3.2. Procedure

-

Preparation of Fungal Inoculum:

-

Culture the Pyricularia oryzae isolate on PDA plates at 25°C for 7-10 days until the mycelium covers the plate.

-

From the edge of an actively growing colony, take 5 mm mycelial plugs using a sterile cork borer.

-

-

Preparation of Fungicide Stock Solutions:

-

Prepare stock solutions of (E)-metominostrobin and (Z)-metominostrobin in DMSO at a concentration of 10,000 ppm.

-

Ensure complete dissolution of the compounds.

-

-

Preparation of Amended Media:

-

Autoclave the PDA medium and cool it to 50-55°C in a water bath.

-

Under a laminar flow hood, add the appropriate volume of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 ppm).

-

Prepare a control set of PDA plates with the same concentration of DMSO as used in the treatment plates.

-

Gently swirl the flasks to ensure uniform mixing of the fungicide in the medium.

-

Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

-

Inoculation and Incubation:

-

Place a 5 mm mycelial plug of Pyricularia oryzae at the center of each PDA plate (both treated and control).

-

Seal the plates with paraffin (B1166041) film.

-

Incubate the plates at 25°C in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the average colony diameter for each treatment and replicate.

-

Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration.

-

Calculate the EC₅₀ (Effective Concentration to inhibit 50% of mycelial growth) value for each isomer using probit analysis or other suitable statistical software.

-

Visualization of Signaling Pathways and Workflows

Mode of Action: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism by which this compound inhibits the mitochondrial electron transport chain in fungi.

Caption: this compound's mode of action in the fungal respiratory chain.

Experimental Workflow: In Vitro Fungicidal Assay

The diagram below outlines the key steps in the experimental workflow for assessing the fungicidal activity of this compound isomers.

Caption: Workflow for in vitro fungicidal activity assessment.

Conclusion

This compound's fungicidal efficacy is determined by its E/Z isomerism, with the (E)-isomer being the biologically active component. This isomer effectively controls fungal pathogens like Pyricularia oryzae by inhibiting mitochondrial respiration. While the superior activity of the (E)-isomer is well-established, a notable gap exists in the publicly available literature regarding quantitative biological activity data for the (Z)-isomer. Further research to quantify the activity of the (Z)-isomer would provide a more complete understanding of the structure-activity relationship of this compound. The experimental protocol and workflows provided in this guide offer a framework for conducting such comparative studies and for the broader investigation of strobilurin fungicides.

Commercial Synthesis of Metominostrobin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin, a broad-spectrum strobilurin fungicide, is a vital agrochemical for controlling a range of fungal diseases in crops. Its synthesis is a multi-step process that has been optimized for commercial-scale production. This technical guide provides a detailed overview of the core commercial synthesis of this compound, including experimental protocols, quantitative data, and a description of a key alternative synthetic route. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Primary Commercial Synthesis Route

The most prevalent commercial synthesis of this compound is a four-step process commencing with the acylation of diphenyl ether. This is followed by hydrolysis, oximation, and a final methylation step to yield the target molecule, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.[1][2] This route is favored for its efficiency and avoidance of highly toxic reagents often used in alternative syntheses.[1][2]

Logical Flow of the Primary Synthesis Route

Figure 1: Primary commercial synthesis pathway for this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step of the primary commercial synthesis route, along with tabulated quantitative data.

Step 1: Acylation of Diphenyl Ether

The synthesis begins with the Friedel-Crafts acylation of diphenyl ether with diacetonitrile in the presence of a Lewis acid catalyst to form 2-(phenoxy)benzonitrile.

Experimental Protocol:

In a suitable reaction vessel, diphenyl ether and diacetonitrile are dissolved in a solvent such as toluene (B28343) or dichloromethane. The solution is cooled to between -15°C and 0°C. A Lewis acid catalyst, typically aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is stirred at this temperature for several hours, followed by warming to room temperature and continued stirring for an additional 5-10 hours. The reaction is then quenched by carefully pouring the mixture into ice water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield 2-(phenoxy)benzonitrile.[1][2] The crude product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol.

Table 1: Quantitative Data for Acylation

| Parameter | Value | Reference |

| Yield | 71% - 71.5% | [1] |

| Melting Point | 45°C | [1] |

| Reactant Ratio | Diphenyl ether : Diacetonitrile (1 : 1 to 1 : 1.2 molar ratio) | [1] |

| Reaction Temperature | -15°C to 0°C, then room temperature | [1][2] |

| Reaction Time | 3 hours at low temperature, 5-10 hours at room temperature | [1][2] |

Step 2: Hydrolysis of 2-(Phenoxy)benzonitrile

The nitrile group of 2-(phenoxy)benzonitrile is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Experimental Protocol:

2-(Phenoxy)benzonitrile is suspended in a solution of 6N hydrochloric acid. The mixture is stirred vigorously at room temperature for approximately 22-24 hours. After the reaction is complete, water is added, and the mixture is stirred for an additional 30 minutes. The product is then extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and then with water. After drying over anhydrous magnesium sulfate (B86663), the solvent is removed under reduced pressure to give 2-(2-phenoxyphenyl)-2-oxoacetamide.[1] The crude product can be purified by recrystallization from a solvent mixture like toluene-ethyl acetate.

Table 2: Quantitative Data for Hydrolysis

| Parameter | Value | Reference |

| Yield | 85% - 87.1% | [1] |

| Reaction Temperature | Room Temperature (around 25°C) | [1] |

| Reaction Time | 22 - 24 hours | [1] |

| Reactant Ratio | 2-(phenoxy)benzonitrile : Water (1 : 0.5 to 1 : 2 molar ratio) | [1] |

Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-oxoacetamide

The ketone functionality in 2-(2-phenoxyphenyl)-2-oxoacetamide is converted to an oxime by reaction with hydroxylamine (B1172632) or one of its salts.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-oxoacetamide is dissolved in a suitable solvent like toluene. Hydroxylamine sulfate or hydroxylamine hydrochloride is added to the solution. The molar ratio of the keto-amide to the hydroxylamine salt is typically between 1:1 and 1:1.5. The reaction mixture is heated to a temperature between 40°C and 80°C and stirred for several hours (e.g., 5-6 hours at 70-72°C). Upon cooling, the product, 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide, crystallizes out of the solution. Water can be added to facilitate precipitation. The solid product is collected by filtration, washed with water, and dried.[1][2]

Table 3: Quantitative Data for Oximation

| Parameter | Value | Reference |

| Yield | 97.8% - 98% | [2] |

| Melting Point | 156-159°C | [2] |

| Reaction Temperature | 40°C - 80°C | [1] |

| Reaction Time | 5 - 6 hours | [2] |

| 1H NMR (CDCl3, ppm) | 5.37 (1H, br), 6.56 (br, 1H), 6.91-7.38 (9H, m), 7.97 (1H, s) | [2] |

Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide

The final step involves the methylation of the oxime group to form the methoxyimino group of this compound.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide is dissolved in a solvent such as toluene or acetone. A methylating agent, commonly dimethyl sulfate, is added, with a molar ratio of the oxime to dimethyl sulfate typically ranging from 1:1.2 to 1:3.0. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as potassium carbonate are also added to the mixture. The reaction is carried out at a temperature between 10°C and 30°C for 5 to 20 hours. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude this compound is then purified, for example, by recrystallization from a solvent mixture like methanol/water, to yield the final product as a white crystalline solid.[1][2]

Table 4: Quantitative Data for Methylation and Final Product

| Parameter | Value | Reference |

| Overall Yield | >55% | [1] |

| Melting Point | 81.5-83°C | [1] |

| Molecular Formula | C16H16N2O3 | [1] |

| Molecular Weight | 284.32 g/mol | [1] |

| Reaction Temperature | 10°C - 30°C | [1] |

| Reaction Time | 5 - 20 hours | [1] |

Alternative Commercial Synthesis Route

An alternative commercial synthesis route for this compound involves the reaction of E-α-methoxyimino-2-phenoxyphenylacetic acid methyl ester with methylamine (B109427). This pathway offers a different approach to the final amidation step.

Logical Flow of the Alternative Synthesis Route

Figure 2: Alternative commercial synthesis pathway for this compound.

This route begins with the bromination of 2-(phenoxy)toluene, followed by cyanation to yield 2-(phenoxy)benzyl cyanide. Subsequent reaction with an alkyl nitrite (B80452) (e.g., isopentyl nitrite) affords α-hydroxyimino-2-phenoxybenzyl cyanide. This intermediate is then hydrolyzed to α-hydroxyimino-2-phenoxyphenylacetic acid, which is methylated to give E-α-methoxyimino-2-phenoxyphenylacetic acid methyl ester. The final step is the amidation of this ester with methylamine to produce this compound.[1] While this route is also viable, it is often longer and may involve the use of more hazardous reagents like sodium cyanide.[1]

Conclusion

The commercial synthesis of this compound is a well-established process, with the four-step route starting from diphenyl ether being the most prominent. This guide has provided a detailed overview of this primary synthesis, including comprehensive experimental protocols and quantitative data, to serve as a valuable technical resource. The inclusion of an alternative synthetic pathway offers a broader perspective on the manufacturing possibilities for this important fungicide. The provided diagrams and tables are intended to facilitate a clear understanding of the chemical transformations and key process parameters. It is imperative for researchers and professionals to adhere to all safety precautions when handling the chemical reagents described herein.

References

Metominostrobin's Interaction with the Cytochrome bc1 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Cytochrome bc1 Complex and QoI Fungicides

The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c.[3][4] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis.[3] The complex has two key quinone-binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5]

Strobilurin fungicides, including Metominostrobin, are classified as QoI fungicides because they specifically target and inhibit the Qo site of the cytochrome bc1 complex.[6][7] By binding to the Qo site, these fungicides block the electron transfer from ubiquinol, thereby disrupting the production of ATP and ultimately leading to fungal cell death.[8]

The this compound Binding Site at the Qo Pocket

This compound, like other strobilurin fungicides, binds to the Qo site of the cytochrome b subunit (cyt b), one of the three core subunits of the cytochrome bc1 complex.[3][6] This binding is non-covalent and highly specific. The Qo site is a hydrophobic pocket, and the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the fungicide molecule and the amino acid residues of the pocket.[6]

Computational molecular dynamics studies have been conducted on this compound and other QoI fungicides to understand these interactions at an atomic level.[6] These studies suggest that the methoxyacrylate group, a common feature of strobilurins, plays a critical role in binding. For many QoIs, this group forms a key hydrogen bond with the backbone nitrogen of a glutamate (B1630785) residue (Glu-272 in yeast).[6] Additionally, ring-ring hydrophobic interactions between the aromatic parts of the fungicide and protein side-chain residues contribute significantly to the binding affinity.[6]

Resistance to QoI fungicides, including this compound, is often associated with point mutations in the cytochrome b gene, with the most common being the G143A substitution. This mutation reduces the binding affinity of the fungicide to the Qo site, thereby conferring resistance.[8]

Quantitative Binding Data (Comparative)

As of the latest search, specific experimental quantitative binding data (IC50 or Ki values) for the direct inhibition of the cytochrome bc1 complex by this compound is not publicly available. One source explicitly states the in-vitro activity as "To Be Determined" (TBD).[9] However, data for other well-studied QoI fungicides can provide a valuable reference for the expected potency range.

| Fungicide | Target Organism/Enzyme | IC50 | Ki | Reference(s) |

| Azoxystrobin | Saccharomyces cerevisiae cytochrome bc1 | 20 nM | - | [6][10] |

| Pyraclostrobin | Saccharomyces cerevisiae cytochrome bc1 | 3 nM | - | [6][10] |

| Kresoxim-methyl | Bovine heart cytochrome bc1 | - | pKi = 9.28 | [11] |

| Azoxystrobin | Bovine heart cytochrome bc1 | - | pKi = 8.92 | [11] |

| Pyraclostrobin | Bovine heart cytochrome bc1 | - | pKi = 11.59 | [11] |

| Compound 5c (novel inhibitor) | Porcine bc1 complex | - | 570 pM | [11][12] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Experimental Protocols

Protocol for Determining IC50 of a QoI Fungicide against Cytochrome bc1 Complex

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a QoI fungicide like this compound by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

50 mM Potassium phosphate (B84403) buffer, pH 7.4

-

1 mM EDTA

-

1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Cytochrome c (from horse heart, oxidized form)

-

Ubiquinol-2 (or other suitable ubiquinol analog like DBH2)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.

-

Inhibit Cytochrome c Oxidase: Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase, preventing the re-oxidation of reduced cytochrome c.

-

Add Cytochrome c: Add a known concentration of oxidized cytochrome c to the reaction mixture.

-

Enzyme Addition and Equilibration: Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at a constant temperature (e.g., 25°C) to allow for thermal equilibration.

-

Inhibitor Pre-incubation: For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound (or DMSO for the vehicle control) for a few minutes.

-

Initiate Reaction: Initiate the reaction by adding the substrate, ubiquinol-2.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15 minutes).

-

Data Analysis:

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for Site-Directed Mutagenesis of the Qo Site

This protocol provides a general workflow for introducing specific mutations (e.g., G143A) into the cytochrome b gene to study their effect on this compound binding.

Materials:

-

Plasmid DNA containing the wild-type cytochrome b gene

-

Mutagenic oligonucleotide primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Phusion)

-

dNTPs

-

Reaction buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the opposite strands of the plasmid DNA and contain the desired mutation in the middle.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.

-

Template DNA Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.

-

Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

The Q-Cycle and Inhibition by this compound

Caption: The Q-Cycle in the cytochrome bc1 complex and the inhibitory action of this compound at the Qo site.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 value of this compound against the cytochrome bc1 complex.

Logical Relationship of Site-Directed Mutagenesis